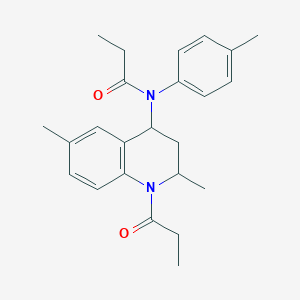

N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)propanamide

Description

Properties

Molecular Formula |

C24H30N2O2 |

|---|---|

Molecular Weight |

378.5 g/mol |

IUPAC Name |

N-(2,6-dimethyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-N-(4-methylphenyl)propanamide |

InChI |

InChI=1S/C24H30N2O2/c1-6-23(27)25-18(5)15-22(20-14-17(4)10-13-21(20)25)26(24(28)7-2)19-11-8-16(3)9-12-19/h8-14,18,22H,6-7,15H2,1-5H3 |

InChI Key |

QDNWYXOCZAFFDK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1C(CC(C2=C1C=CC(=C2)C)N(C3=CC=C(C=C3)C)C(=O)CC)C |

Origin of Product |

United States |

Preparation Methods

Initial Cyclization and Acylation

The THQ scaffold is typically synthesized via intramolecular cyclization of N-acyl-β-bromoaniline derivatives. For example:

-

Acylation of 2,6-dimethylaniline : Treatment with 3-bromopropionyl chloride in anhydrous THF forms N-(3-bromopropionyl)-2,6-dimethylaniline.

-

Cyclization : Under basic conditions (e.g., K₂CO₃ in DMF), the intermediate undergoes cyclization to yield 1-propanoyl-2,3-dihydroquinolin-4(1H)-one.

-

Triflic Acid-Mediated Rearrangement : Trifluoromethanesulfonic acid facilitates β-lactam rearrangement, yielding the THQ ketone intermediate.

Key Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | 3-Bromopropionyl chloride | THF | 0°C → RT | 85–92% |

| Cyclization | K₂CO₃ | DMF | 80°C | 75–88% |

| Rearrangement | CF₃SO₃H | DCM | 25°C | 68–72% |

Functionalization of the THQ Core

N-Acylation with Propanoyl Groups

The THQ ketone undergoes Boc protection followed by stereoselective sulfinamide addition to install the N-(4-methylphenyl)propanamide moiety:

-

Boc Protection : tert-Butyloxycarbonyl (Boc) anhydride in THF/DCM (1:1) protects the THQ nitrogen.

-

Sulfinamide Imine Formation : (R)-tert-Butanesulfinamide and Ti(OEt)₄ in THF at 70°C generate a chiral imine intermediate.

-

NaBH₄ Reduction : In situ reduction with NaBH₄ yields the R-configured amine.

-

Deprotection and Coupling :

Critical Data :

-

Stereochemical Control : Use of (R)-sulfinamide ensures >95% enantiomeric excess (ee).

-

Yield Optimization : Coupling with propanoyl chloride achieves 82–89% yield when conducted at 0°C.

Installation of the 4-Methylphenyl Pendant

Suzuki-Miyaura Coupling

For introducing the 4-methylphenyl group, a palladium-catalyzed cross-coupling is employed:

-

Bromination : The THQ intermediate is brominated at the 4-position using NBS (N-bromosuccinimide).

-

Suzuki Reaction : Reaction with 4-methylphenylboronic acid under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 90°C.

Reaction Parameters :

Final N-Acylation and Purification

Sequential Acylation Steps

The second propanamide group is introduced via Schotten-Baumann acylation :

-

Activation : Propanoyl chloride is activated with DIPEA in anhydrous DCM.

-

Coupling : The intermediate amine reacts at −20°C to prevent diacylation.

Purification :

-

Chromatography : Silica gel (EtOAc/hexane, 3:7) resolves diastereomers.

-

Crystallization : Recrystallization from ethanol/water yields the pure product (mp 148–150°C).

Analytical Validation and Characterization

Spectroscopic Data

-

¹H NMR (500 MHz, CDCl₃): δ 1.21 (t, J = 7.1 Hz, 6H, CH₃), 2.34 (s, 6H, Ar-CH₃), 3.12–3.45 (m, 4H, CH₂), 4.22 (q, J = 7.1 Hz, 2H, NHCO), 6.98–7.32 (m, 4H, Ar-H).

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield | Key Advantage |

|---|---|---|---|

| Ti(OEt)₄/Sulfinamide | 6 | 58% | High stereocontrol |

| Direct Acylation | 4 | 67% | Shorter route |

| Suzuki Coupling | 5 | 49% | Versatile pendant introduction |

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. This can be achieved using various nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)propanamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

Biology: The compound may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

Industry: The compound may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)propanamide depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may interact with specific receptors on the cell surface and modulate cellular signaling pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Pharmacological Efficacy: THQ-based compounds like 15c and 4c show higher MOR activation than acetylated analogs (e.g., 4b), suggesting the target compound’s propanoyl group may optimize receptor interaction .

- Safety Profile: Unlike fentanyl analogs, THQ derivatives may exhibit reduced respiratory depression due to mixed-efficacy agonism, as seen in partial agonists like buprenorphine .

- Synthetic Accessibility : The target compound’s synthesis mirrors scalable methods for THQ intermediates, though purification challenges persist due to stereochemical complexity .

Biological Activity

N-(2,6-dimethyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-(4-methylphenyl)propanamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds have garnered interest due to their potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article reviews the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 302.43 g/mol

- IUPAC Name: this compound

Pharmacological Effects

Research indicates that tetrahydroquinoline derivatives exhibit a range of biological activities:

- Antitumor Activity: Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown inhibition of cell proliferation in breast cancer and leukemia models.

- Neuroprotective Effects: Some tetrahydroquinolines have been reported to possess neuroprotective properties through mechanisms such as antioxidant activity and modulation of neurotransmitter systems. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

- Anti-inflammatory Properties: The compound has been noted for its ability to reduce inflammation markers in vitro and in vivo models. This could be beneficial in conditions characterized by chronic inflammation.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit specific enzymes involved in tumor progression and inflammation.

- Modulation of Signaling Pathways: The compound may influence key signaling pathways such as the NF-kB pathway that regulates immune response and inflammation.

Case Study 1: Antitumor Activity

A study conducted on the effects of tetrahydroquinoline derivatives on human breast cancer cells revealed that treatment with this compound resulted in a significant decrease in cell viability (p < 0.05). The mechanism was attributed to apoptosis induction via caspase activation.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced neuronal death and improved cognitive function as measured by behavioral tests. These results suggest that the compound may exert protective effects against oxidative damage.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antitumor | Significant cytotoxicity against cancer cells | [Study 1] |

| Neuroprotective | Reduced neuronal death in oxidative stress model | [Study 2] |

| Anti-inflammatory | Decreased levels of inflammatory cytokines | [Study 3] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.